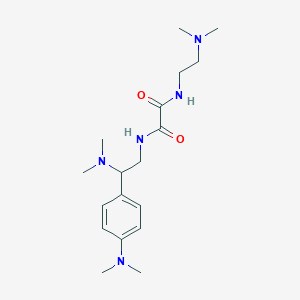

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H31N5O2 and its molecular weight is 349.479. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photopolymerization Initiators

N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, which share similar functional groups with the compound , have been synthesized and used as one-component free radical photoinitiators. These compounds are capable of initiating free radical polymerization of acrylates under LED irradiation at 405 nm. Their use in photoinitiating systems demonstrates high efficiency for free radical photopolymerization across various light spectra, including visible light from halogen lamps. This suggests potential applications of similar compounds in the development of new photopolymerization technologies for materials science and engineering (Jing Zhang et al., 2018)[https://consensus.app/papers/n2dimethylaminoethyl18naphthalimide-derivatives-zhang/e0608c6d8a99550188e8b49a2ecdd08c/?utm_source=chatgpt].

Drug Metabolism and Modification

The presence of N,N-dimethylaminophenyl moieties in pharmaceuticals indicates a common pathway for oxidative N-demethylation in drug metabolism. Research has shown that acetic acid can significantly accelerate visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives. This finding opens avenues for studying pharmacokinetics and metabolites of drugs containing similar motifs, as well as facilitating structural modifications for drug development (Guolin Wu et al., 2017)[https://consensus.app/papers/acid-accelerated-visiblelight-photoredox-catalyzed-wu/eba9fc05d4a0582683d95fc4d3a7a295/?utm_source=chatgpt].

Advanced Synthesis and Catalysis

Compounds with dimethylamino groups have been employed in advanced synthesis and catalysis processes. For example, studies have explored the acceleration of photoredox catalysis in the presence of acetic acid for N-demethylation, highlighting the role of such compounds in facilitating chemical transformations. This has implications for manufacturing processes, pharmaceutical synthesis, and the development of new catalytic methods (Guolin Wu et al., 2017)[https://consensus.app/papers/acid-accelerated-visiblelight-photoredox-catalyzed-wu/eba9fc05d4a0582683d95fc4d3a7a295/?utm_source=chatgpt].

Nonlinear Optical Materials

Compounds structurally related to N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide have been investigated for their nonlinear optical properties. Such studies are crucial for developing new materials for optical device applications, including optical limiters, which are essential for protecting sensitive photonic and electronic equipment from intense light pulses (K. Rahulan et al., 2014)[https://consensus.app/papers/synthesis-absorption-novel-chalcone-compounds-rahulan/544cb26fc1725e2bb71b31131c2ef3a7/?utm_source=chatgpt].

properties

IUPAC Name |

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O2/c1-21(2)12-11-19-17(24)18(25)20-13-16(23(5)6)14-7-9-15(10-8-14)22(3)4/h7-10,16H,11-13H2,1-6H3,(H,19,24)(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPRMGJSKASSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2358765.png)

![2-benzamido-N-(4-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358766.png)

![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2358772.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)

![tert-butyl N-[(1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octan-2-yl]carbamate](/img/structure/B2358784.png)